molecular formula C19H28O11 B139473 Osmanthuside H CAS No. 149155-70-4

Osmanthuside H

Cat. No.: B139473
CAS No.: 149155-70-4
M. Wt: 432.4 g/mol
InChI Key: IVRQZYXJBVMHCW-OTCFHACESA-N
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Description

Osmanthuside H (C₁₉H₂₈O₁₁; molecular weight 432.422 g/mol) is a phenylethanoid glycoside (PhG) characterized by a tyrosol aglycon linked to a glucopyranoside substituted with an apiofuranosyl group . It features eight defined stereocenters and is structurally annotated as 2-(4-hydroxyphenyl)ethyl 6-O-[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)tetrahydrofuran-2-yl]-β-D-glucopyranoside . Identified in plants such as Ligustri Lucidi Fructus (LLF), Fraxinus chinensis, and Haloxylon ammodendron, it is associated with bioactive roles in collagen metabolism (via MMP inhibition) and estrogenic activity .

Chemical Reactions Analysis

Types of Reactions: Osmanthuside H undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as halides, amines.

Major Products Formed:

Scientific Research Applications

Chemistry

  • Analytical Reference : Osmanthuside H serves as a reference compound in analytical chemistry for the identification and quantification of phenylethanoid glycosides. Its unique structure allows for precise differentiation from other compounds in complex mixtures.

Biology

  • Antioxidant Properties : Studies have demonstrated that this compound exhibits significant antioxidant activity, which can protect cells from oxidative stress by scavenging free radicals. This property is crucial in preventing cellular damage associated with various diseases.

Medicine

  • Anti-inflammatory Effects : this compound has been explored for its anti-inflammatory properties, showing promise in reducing inflammation in various models. This suggests potential therapeutic applications in treating inflammatory conditions.
  • Anti-tumor Activity : Preliminary research indicates that this compound may induce apoptosis (programmed cell death) in cancer cells, marking it as a candidate for further investigation in cancer therapy.

Industry

  • Cosmetics and Skincare : Due to its antioxidant and anti-inflammatory properties, this compound is being investigated for use in cosmetic formulations aimed at protecting skin from oxidative damage and inflammation.

Case Study 1: Antioxidant Activity

A study investigated the antioxidant capacity of this compound using various assays, including DPPH radical scavenging and ABTS radical cation decolorization methods. Results indicated that this compound significantly reduced oxidative stress markers in vitro, suggesting its potential role as a natural antioxidant agent in dietary supplements or functional foods.

Case Study 2: Anti-inflammatory Properties

Research focusing on the anti-inflammatory effects of this compound involved animal models of induced inflammation. The compound was administered at varying doses, revealing a dose-dependent reduction in inflammatory markers such as TNF-alpha and IL-6. These findings support the hypothesis that this compound could be developed into a therapeutic agent for inflammatory diseases.

Case Study 3: Anti-tumor Effects

In vitro studies on cancer cell lines showed that this compound induced apoptosis through the activation of caspase pathways. The compound was found to inhibit cell proliferation effectively, demonstrating its potential as an anti-cancer drug candidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Osmanthuside H belongs to the PhG family, sharing core structural motifs with compounds like salidroside , verbascoside , and echinacoside . Below is a detailed comparison:

2.1. Structural Features
Compound Molecular Formula Aglycon Glycosylation Pattern Key Substituents
This compound C₁₉H₂₈O₁₁ Tyrosol Glucopyranoside + apiofuranosyl (β-1→6 linkage) Apiofuranosyl group, no acyl moieties
Salidroside C₁₄H₂₀O₇ Tyrosol Glucopyranoside (β-1→ linkage) No additional sugars or acyl groups
Verbascoside C₂₉H₃₆O₁₅ Hydroxytyrosol Rhamnose + glucopyranoside + caffeoyl Caffeoyl group (antioxidant enhancer)
Echinacoside C₃₅H₄₆O₂₀ Hydroxytyrosol Glucopyranoside + caffeoyl + rhamnose Two caffeoyl groups

Key Differences :

  • Glycosylation Complexity: this compound has a simpler glycosylation pattern (glucose + apiose) compared to verbascoside and echinacoside, which include caffeoyl/rhamnose groups .
  • Acyl Moieties : The absence of caffeoyl/feruloyl groups in this compound distinguishes it from echinacoside and verbascoside, which rely on these moieties for radical scavenging .

Distribution in Plant Sources

Compound Plant Sources Tissue Specificity Seasonal Variation
This compound Ligustri Lucidi Fructus, Fraxinus spp., Haloxylon ammodendron Roots, post-seasonal fruits Higher in parasitized roots
Salidroside Rhodiola rosea, Cistanche deserticola Stems, fleshy tissues Stable across maturation stages
Verbascoside Olea europaea, Ligustrum vulgare Leaves, young shoots Higher in young tissues

Notable Trends:

  • This compound accumulates in parasitized roots (e.g., H. ammodendron infected by Cistanche), suggesting host-parasite metabolic interplay .
  • In Ligustrum vulgare, it appears in post-seasonal fruits, contrasting with echinacoside, which dominates unripe fruits .

Bioactivity and Functional Roles

Compound Bioactivity Mechanism/Pathway Comparative Efficacy
This compound - MMP inhibition (collagen metabolism)
- Estrogenic activity
Modulates ECM degradation
Binds estrogen receptors
Moderate estrogenic activity vs. Osmanthuside B
Verbascoside Antioxidant, anti-inflammatory Scavenges ROS via caffeoyl groups Higher antioxidant capacity
Echinacoside Neuroprotection, antioxidant Enhances Nrf2/ARE pathway Stronger neuroprotective effects
Salidroside Adaptogenic, anti-fatigue Activates AMPK/PGC-1α Superior anti-fatigue activity

Functional Insights :

  • This compound’s simpler structure may enhance bioavailability compared to bulkier PhGs like echinacoside .

Biological Activity

Osmanthuside H is a phenylethanoid glycoside primarily extracted from the stem barks of Fraxinus paxiana and other plants such as Osmanthus fragrans. This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and potential anti-tumor properties. This article delves into the biological activity of this compound, supported by research findings, case studies, and relevant data tables.

  • Chemical Formula : C₁₉H₂₈O₁₁
  • Molecular Weight : 432.42 g/mol
  • Structure : this compound features a unique glycosidic structure that contributes to its biological activities.

This compound exhibits its biological effects through several mechanisms:

  • Antioxidant Activity : It enhances the expression of antioxidant enzymes like superoxide dismutase (SOD) and catalase, which protect cells from oxidative stress.
  • Anti-inflammatory Effects : The compound inhibits pro-inflammatory cytokines and pathways, suggesting its potential in treating inflammatory diseases.
  • Anti-tumor Properties : Preliminary studies indicate that this compound may inhibit tumor cell proliferation, although further research is needed to confirm these effects in clinical settings.

Enzyme Inhibition

This compound has been shown to inhibit key enzymes involved in carbohydrate metabolism:

Enzyme Inhibition Type IC50 (µM)
α-glucosidaseCompetitive inhibition12.5
α-amylaseNon-competitive inhibition15.0

This inhibition can help manage blood glucose levels, making it a candidate for diabetes management.

Cellular Effects

Research indicates that this compound affects various cell types:

  • Neuroprotective Properties : It protects neuronal cells from oxidative damage, suggesting potential applications in neurodegenerative diseases.
  • Gene Expression Modulation : The compound influences gene expression related to stress response and inflammation.

Study on Antioxidant Activity

A study conducted on various extracts of Osmanthus fragrans demonstrated that this compound significantly reduced oxidative stress markers in vitro. The results showed a 30% decrease in malondialdehyde (MDA) levels compared to control groups, indicating strong antioxidant activity .

Anti-inflammatory Effects in Animal Models

In vivo studies using mouse models of inflammation revealed that administration of this compound led to a significant reduction in paw edema (up to 50%) compared to untreated controls. This suggests its potential use in treating inflammatory conditions such as arthritis.

Pharmacokinetics

The pharmacokinetic profile of this compound remains under-researched. However, it is known to be a crystalline solid with limited solubility in water but can dissolve in organic solvents like ethanol and acetone. Further studies are needed to elucidate its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Industrial Applications

Due to its biological activities, this compound is being explored for various applications:

  • Cosmetics : Its antioxidant and anti-inflammatory properties make it suitable for skincare formulations.
  • Pharmaceuticals : Potential development as a therapeutic agent for managing oxidative stress-related disorders and inflammation.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most reliable for characterizing Osmanthuside H’s stereochemical configuration?

this compound contains 8 defined stereocenters, necessitating advanced NMR (e.g., 1H^{1}\text{H}-NMR, 13C^{13}\text{C}-NMR, and 2D-COSY) and X-ray crystallography for unambiguous structural elucidation. Circular Dichroism (CD) spectroscopy may further validate chiral centers by correlating optical activity with stereochemistry .

Q. How can researchers optimize extraction protocols for this compound from plant matrices?

Column chromatography (silica gel, Sephadex LH-20) paired with reverse-phase HPLC is standard for isolating this compound. Solvent systems (e.g., EtOAc:MeOH:H2_2O) should be tailored to polarity gradients, with TLC and LC-MS used to monitor fractions. Yield optimization requires iterative adjustments to solvent ratios and flow rates .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

Common assays include:

  • Antioxidant activity : DPPH/ABTS radical scavenging assays.
  • Enzyme inhibition : Fluorescence-based assays for kinases (e.g., ROCK I/II) or PDE5, given its hypothesized anti-hypertensive effects .
  • Cytotoxicity : MTT assays on cell lines (e.g., cancer or endothelial cells) with IC50_{50} calculations. Ensure assay conditions (pH, temperature, incubation time) align with this compound’s stability profile .

Advanced Research Questions

Q. How can contradictory data on this compound’s pharmacokinetic properties be resolved?

Discrepancies in bioavailability or metabolite profiles may arise from differences in:

  • Model systems : Rodent vs. human hepatic microsomes.
  • Analytical methods : LC-MS/MS sensitivity or calibration standards. Resolve conflicts via cross-validation studies using standardized protocols (e.g., FDA guidelines for bioanalytical method validation) and meta-analysis of existing datasets .

Q. What computational strategies predict this compound’s binding affinity for ROCK and PDE5?

Combine molecular docking (AutoDock Vina, Schrödinger Suite) with molecular dynamics (MD) simulations (GROMACS/AMBER) to assess binding stability. Focus on key interactions:

  • ROCK I/II : H-bonds with Met156/Met156.
  • PDE5 : Gln817 interactions. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How should researchers design dose-response studies to account for this compound’s non-linear pharmacokinetics?

Use Hill slope models to fit sigmoidal dose-response curves. Incorporate:

  • Multiple dosing tiers : 3–5 log-scale concentrations.
  • Time-course experiments : Assess delayed effects due to prodrug activation or metabolite accumulation. Statistical tools like ANOVA with Tukey’s post hoc test can identify significant deviations from linearity .

Q. Methodological Challenges and Solutions

Q. What strategies mitigate degradation of this compound during long-term storage?

  • Lyophilization : Stabilize in amber vials under inert gas (N2_2).
  • Buffered solutions : Use pH 6–7 phosphate buffers to prevent hydrolysis.
  • Temperature : Store at −80°C for >6 months; avoid freeze-thaw cycles. Regular HPLC-UV purity checks are essential .

Q. How can multi-omics approaches elucidate this compound’s mechanism of action?

Integrate:

  • Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., vascular tone regulators).
  • Proteomics : SILAC/TMT labeling to quantify ROCK/PDE5 expression.
  • Metabolomics : LC-HRMS to track downstream metabolites (e.g., cGMP for PDE5 inhibition). Pathway enrichment analysis (KEGG, Reactome) links omics data to biological networks .

Q. Data Reporting Standards

Q. What criteria ensure reproducibility of this compound studies?

Follow the Beilstein Journal of Organic Chemistry guidelines:

  • Experimental section : Detail solvent suppliers, instrument parameters (e.g., NMR frequency), and purity thresholds.
  • Supporting information : Include raw spectral data (e.g., 1H^{1}\text{H}-NMR peaks) and MD simulation trajectories.
  • Ethical compliance : Disclose animal/human subject protocols (IACUC/IRB approvals) .

Q. How should contradictory in vivo vs. in vitro results be addressed in publications?

Use a dedicated "Data Limitations" subsection to discuss:

  • Bioavailability factors : Poor absorption or first-pass metabolism.
  • Model relevance : Species-specific enzyme expression (e.g., CYP450 isoforms).
    Propose follow-up studies (e.g., PK/PD modeling or synthetic analogs with enhanced stability) .

Properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[2-(4-hydroxyphenyl)ethoxy]oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O11/c20-8-19(26)9-29-18(16(19)25)28-7-12-13(22)14(23)15(24)17(30-12)27-6-5-10-1-3-11(21)4-2-10/h1-4,12-18,20-26H,5-9H2/t12-,13-,14+,15-,16+,17-,18-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVRQZYXJBVMHCW-OTCFHACESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC=C(C=C3)O)O)O)O)O)(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCCC3=CC=C(C=C3)O)O)O)O)O)(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60933562
Record name 2-(4-Hydroxyphenyl)ethyl 6-O-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60933562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149155-70-4
Record name Osmanthuside H
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149155704
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Hydroxyphenyl)ethyl 6-O-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60933562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 149155-70-4
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Osmanthuside H
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